[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol
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Overview
Description
[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: is an organic compound that features a piperidine ring, a butoxy group, and a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 4-methylpiperidine, is reacted with butyl bromide in the presence of a base such as potassium carbonate to form 4-(4-methylpiperidin-1-yl)butane.
Attachment of the Phenyl Group: The intermediate is then reacted with 4-hydroxybenzyl alcohol under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanone.
Reduction: Formation of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
[4-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol: can be compared with other similar compounds, such as:
[4-(4-Methylpiperidin-1-yl)butoxy]benzene: Lacks the hydroxyl group, leading to different chemical properties.
[4-(4-Methylpiperidin-1-yl)butoxy]phenylmethane: Lacks the hydroxyl group, affecting its reactivity and applications.
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-15-8-11-18(12-9-15)10-2-3-13-20-17-6-4-16(14-19)5-7-17/h4-7,15,19H,2-3,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXJIGNHICDGKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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